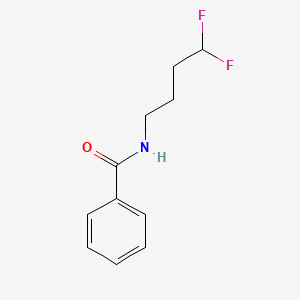

N-(4,4-difluorobutyl)benzamide

描述

N-(4,4-Difluorobutyl)benzamide is a fluorinated benzamide derivative characterized by a butyl chain substituted with two fluorine atoms at the 4-position and a benzamide moiety. Fluorinated alkyl groups are known to enhance metabolic stability and lipophilicity, making such compounds relevant in pharmaceutical and materials science research .

属性

分子式 |

C11H13F2NO |

|---|---|

分子量 |

213.22 g/mol |

IUPAC 名称 |

N-(4,4-difluorobutyl)benzamide |

InChI |

InChI=1S/C11H13F2NO/c12-10(13)7-4-8-14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,14,15) |

InChI 键 |

PWVLSCISJBALEO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NCCCC(F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorobutyl)benzamide typically involves the direct condensation of benzoic acid with 4,4-difluorobutylamine. This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure high efficiency and minimal environmental impact.

化学反应分析

Types of Reactions

N-(4,4-difluorobutyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group or the difluorobutyl chain is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamides.

科学研究应用

N-(4,4-difluorobutyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N-(4,4-difluorobutyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, some benzamide derivatives are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cell types, making it a potential candidate for cancer therapy.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares N-(4,4-difluorobutyl)benzamide with structurally or functionally related benzamide derivatives, focusing on substituent effects, synthesis, physical properties, and applications.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Substituents : Features a phenethyl group with 3,4-dimethoxy substituents.

- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Physical Properties : Melting point = 90°C, with NMR data confirming structure (Tables 1 and 2 in ).

N-(4,4-Difluorocycloheptyl)benzamide

- Substituents : Cycloheptyl ring with 4,4-difluoro substitution.

- Molecular Weight : 253.29 g/mol .

- Key Differences : The cycloheptyl group introduces steric bulk and rigidity, likely reducing conformational flexibility compared to the linear difluorobutyl chain. This could impact binding affinity in biological systems or crystallinity in material applications.

N-(sec-Butyl)benzamide

- Substituents : Branched sec-butyl group.

- Synthesis : Prepared via palladium-mediated reactions, achieving 97% enantiomeric excess (ee) using chiral sec-butylamine .

- Key Differences : Branching in the alkyl chain may alter pharmacokinetic properties (e.g., metabolic resistance) compared to linear chains. The absence of fluorine reduces lipophilicity.

N-(4,4’-Dinitro[1,1’-biphenyl]-2-yl)benzamide

- Substituents : Biphenyl system with nitro groups at 4,4’ positions.

- Molecular Formula : C₁₉H₁₃N₃O₅ .

- Contrasts with the moderate electron-withdrawing effect of fluorine in this compound.

Polymorphs of Fluorinated Benzamides

- Example : A trifluoromethyl-substituted benzamide with cyclo-propane rings ().

- Key Differences : Fluorine positioning (e.g., trifluoromethyl vs. difluorobutyl) influences polymorphism, which is critical in pharmaceutical formulations for solubility and bioavailability.

Critical Analysis of Substituent Effects

- Fluorine vs. Methoxy/Nitro : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, whereas methoxy groups increase polarity, and nitro groups promote reactivity.

- Alkyl Chain Length/Branching : Linear chains (e.g., difluorobutyl) may improve membrane permeability compared to branched or cyclic analogs.

- Polymorphism: Fluorinated benzamides (e.g., ) demonstrate the importance of substituents in solid-state properties, a consideration absent in non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。